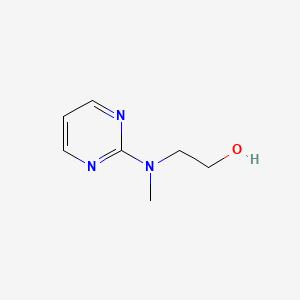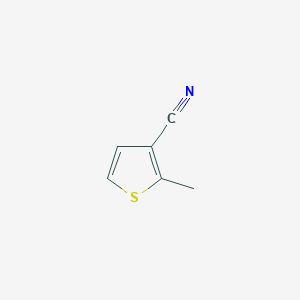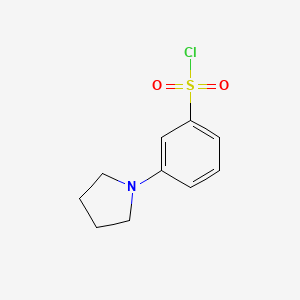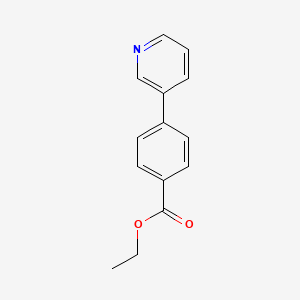
2-(Methyl(pyrimidin-2-yl)amino)ethanol
Descripción general
Descripción
2-(Methyl(pyrimidin-2-yl)amino)ethanol is a chemical compound with a unique structure that includes an ethanol backbone and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyrimidin-2-yl)amino)ethanol typically involves the reaction of ethanol with 2-methyl-2-pyrimidinylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl(pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Methyl(pyrimidin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ethanol derivatives and pyrimidine-based molecules. Examples include:
- Ethanol, 2-(ethyl-2-pyrimidinylamino)-
- Ethanol, 2-(propyl-2-pyrimidinylamino)-
Uniqueness
2-(Methyl(pyrimidin-2-yl)amino)ethanol is unique due to its specific structure, which combines the properties of ethanol and pyrimidine. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Propiedades
Número CAS |
122320-79-0 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-[methyl(pyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-10(5-6-11)7-8-3-2-4-9-7/h2-4,11H,5-6H2,1H3 |
Clave InChI |
UUTYBKYADBUNKX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=NC=CC=N1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8783688.png)










